Triethyl(ethynyl)stannane (CAS 994-39-8) is a specialized organometallic reagent utilized primarily as a two-carbon ethynylating agent in palladium-catalyzed Stille cross-coupling reactions. As a mid-chain alkylstannane, it provides a strategic balance between the high transmetalation reactivity of trimethyltin compounds and the lower toxicity profile of tributyltin derivatives [1]. It is typically procured by synthetic laboratories and pharmaceutical manufacturers requiring efficient ethynylation of aryl, vinyl, or heteroaryl electrophiles under mild, neutral conditions, particularly when basic alkyne activation or highly reactive organolithium reagents would cause functional group degradation [2].
Generic substitution with the more common tributyl(ethynyl)stannane often fails in late-stage synthesis due to the severe difficulty of removing highly lipophilic tributyltin byproducts (e.g., Bu3SnCl), which routinely co-elute with non-polar target molecules during standard chromatography [1]. Conversely, substituting with trimethyl(ethynyl)stannane introduces extreme volatility and severe neurotoxicity risks, complicating handling and requiring specialized containment infrastructure [2]. Triethyl(ethynyl)stannane is specifically selected when a process requires the higher transmetalation rates and easier byproduct clearance of a smaller alkyltin group, without incurring the extreme handling hazards and regulatory burdens associated with trimethyltin reagents [3].
Triethyl(ethynyl)stannane has a molecular weight of 230.9 g/mol, compared to 315.1 g/mol for the industry-standard tributyl(ethynyl)stannane. This yields a 26.7% improvement in atom economy for the ethynyl transfer process [1]. In pilot-scale procurement, this translates to requiring significantly less reagent mass to achieve the same molar equivalent of ethynylation, reducing both raw material shipping volumes and the total mass of heavy-metal waste generated per batch [2].
| Evidence Dimension | Reagent mass required per mole of ethynyl transfer |
| Target Compound Data | 230.9 g/mol |
| Comparator Or Baseline | Tributyl(ethynyl)stannane (315.1 g/mol) |
| Quantified Difference | 26.7% reduction in mass required per mole |
| Conditions | Stoichiometric calculation for process scale-up |
Higher atom economy directly reduces procurement volume and lowers the burden of heavy-metal waste disposal in industrial synthesis.
The primary byproduct of the Stille coupling, triethyltin chloride (Et3SnCl), exhibits a significantly lower partition coefficient (LogP) compared to tributyltin chloride (Bu3SnCl). While Bu3SnCl is highly lipophilic and notoriously difficult to separate from non-polar organic products on silica gel, the more polar Et3SnCl can be partitioned into aqueous-alcoholic washes or effectively separated during standard column chromatography [1]. This eliminates the need for aggressive fluoride treatments or specialized polymeric scavengers often required for tributyltin removal.
| Evidence Dimension | Byproduct lipophilicity and chromatographic separation |
| Target Compound Data | Et3SnCl (moderate polarity, easily separated) |
| Comparator Or Baseline | Bu3SnCl (highly lipophilic, co-elutes with non-polar products) |
| Quantified Difference | Significant reduction in byproduct retention in the organic phase |
| Conditions | Standard silica gel chromatography and aqueous workup |
Streamlined purification reduces downstream processing time and solvent consumption, making it highly relevant for late-stage pharmaceutical intermediate synthesis.
In palladium-catalyzed Stille couplings, the transmetalation step is highly sensitive to the steric bulk of the alkyl groups on the tin center. The triethyltin moiety possesses a smaller Tolman cone angle than the tributyltin group, leading to faster transmetalation rates when coupling with sterically hindered aryl halides or triflates [1]. This kinetic advantage allows reactions to proceed at lower temperatures or with shorter reaction times, minimizing thermal degradation of sensitive substrates compared to the sluggish reactivity often observed with tributyl(ethynyl)stannane.
| Evidence Dimension | Steric hindrance and transmetalation rate |
| Target Compound Data | Triethyltin group (reduced steric bulk, faster kinetics) |
| Comparator Or Baseline | Tributyltin group (bulky, slower transmetalation) |
| Quantified Difference | Enables lower reaction temperatures or shorter times for hindered substrates |
| Conditions | Palladium-catalyzed cross-coupling with hindered electrophiles |
Faster kinetics allow for milder reaction conditions, preserving fragile functional groups in complex molecule synthesis.
While trimethyl(ethynyl)stannane offers rapid transmetalation, its low boiling point and high vapor pressure make it extremely hazardous to handle outside of specialized containment due to severe inhalation toxicity. Triethyl(ethynyl)stannane provides a critical handling upgrade; its higher molecular weight and boiling point significantly reduce its volatility at standard room temperature [1]. This allows for safer weighing, transfer, and storage in standard fume hoods without the rapid evaporation and exposure risks associated with trimethyltin derivatives.
| Evidence Dimension | Volatility and handling risk |
| Target Compound Data | Triethyl(ethynyl)stannane (manageable vapor pressure at 25 °C) |
| Comparator Or Baseline | Trimethyl(ethynyl)stannane (highly volatile, severe inhalation hazard) |
| Quantified Difference | Drastic reduction in evaporative loss and inhalation exposure risk during handling |
| Conditions | Standard laboratory weighing and transfer at 20-25 °C |
Procuring the triethyl variant mitigates severe safety risks and reduces the need for specialized containment infrastructure required for trimethyltin compounds.
Procured for introducing terminal alkynes into complex pharmaceutical intermediates where mild, neutral conditions are required and where tributyltin byproducts would be impossible to remove without degrading the final product [1].
Utilized as a building block for ethynyl-linked organic electronic materials, where high atom economy and the complete removal of tin residues are critical for maintaining device performance and semiconductor purity [2].
Selected for coupling an ethynyl group to a highly substituted aryl or heteroaryl halide, where the bulky tributyl(ethynyl)stannane fails to transmetalate efficiently and requires excessively high reaction temperatures [3].
Procured for substrates that are sensitive to the copper co-catalysts or basic amine solvents required in standard Sonogashira ethynylations, allowing for a completely neutral, copper-free Stille approach [4].